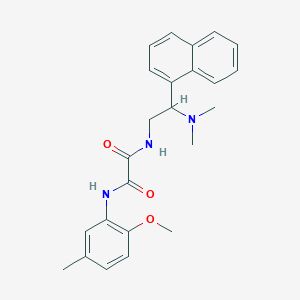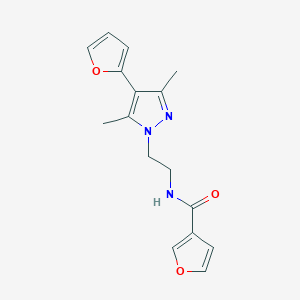
3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Compounds with sulfonamido groups, including various heterocyclic derivatives, have been extensively studied for their antibacterial properties. For instance, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial activity against various strains. Such compounds have been synthesized aiming for use as antibacterial agents, with some showing high activities in preliminary tests (Azab, Youssef, & El-Bordany, 2013). This suggests that derivatives of the mentioned compound could potentially possess antibacterial properties, making them subjects of interest for the development of new antibiotics.
Anticancer Activity
The exploration of sulfonamide-based compounds for their anticancer activity is another significant area of scientific research. Novel pyrazole derivatives, including those with sulfonamide groups, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than standard drugs like doxorubicin, highlighting their potential as leads in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016). Research in this area focuses on designing molecules that can selectively target cancer cells, offering a pathway for the development of more effective and less toxic cancer therapies.
Environmental Applications
Sulfonamide derivatives also play a role in environmental science, particularly in the study of soil and water contamination and remediation. For instance, research on the sorption and degradation of sulfonamide compounds on soil colloids contributes to our understanding of how these substances behave in the environment and how they can be effectively removed from contaminated sites (Pinna, Pusino, & Gessa, 2004).
Development of Hybrid Compounds
The creation of hybrid compounds combining sulfonamides with other pharmacologically active scaffolds is a growing trend in medicinal chemistry. Such hybrids aim to enhance biological activity and reduce side effects by merging the beneficial properties of two or more different classes of drugs. Recent advances have been made in designing sulfonamide hybrids with a variety of moieties, showing diverse pharmacological activities (Ghomashi et al., 2022).
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-10-15(11(2)25-21-10)26(23,24)18-7-6-16-13-9-14(20-12(3)19-13)22-8-4-5-17-22/h4-5,8-9,18H,6-7H2,1-3H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGFQILYHIITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)
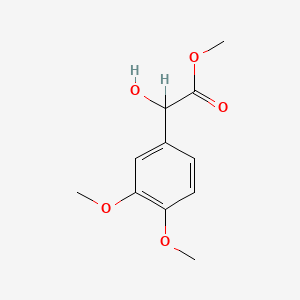
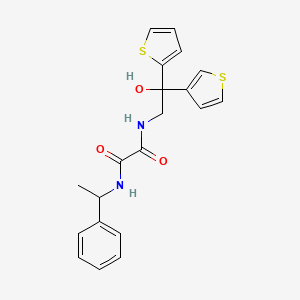
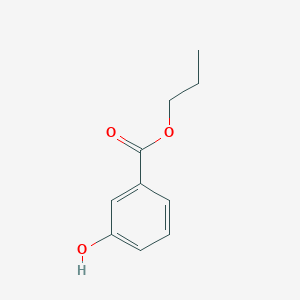
![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)


![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
